Cox-2-IN-11 is a compound that acts as a selective inhibitor of cyclooxygenase-2, an enzyme involved in the inflammatory response. The cyclooxygenase-2 isoform is known for its role in the synthesis of prostaglandins, which are lipid compounds that mediate various physiological functions including inflammation and pain. Cox-2-IN-11 has been studied for its potential therapeutic applications, particularly in managing inflammatory conditions.
Cox-2-IN-11 is classified under nonsteroidal anti-inflammatory drugs (NSAIDs) that specifically target cyclooxygenase-2. It is part of a broader category of selective inhibitors designed to minimize gastrointestinal side effects associated with non-selective NSAIDs, which inhibit both cyclooxygenase-1 and cyclooxygenase-2. The compound is typically synthesized through various chemical methods aimed at enhancing its selectivity and potency against cyclooxygenase-2.
The synthesis of Cox-2-IN-11 involves several steps that typically include the formation of key intermediates followed by functional group modifications. For instance, one common method involves the reaction of substituted pyrazoles with specific arylhydrazines, leading to the formation of azido-pyrazoles. These intermediates can then undergo click chemistry reactions in the presence of cyclooxygenase-2 to yield the final product.
The synthetic pathway can be summarized as follows:
This approach not only enhances the yield but also ensures regioselectivity in the formation of the desired product .
Cox-2-IN-11 has a complex molecular structure characterized by a specific arrangement of atoms that facilitates its interaction with cyclooxygenase-2. The molecular formula for Cox-2-IN-11 is C21H22N6O4, with a molecular weight of 422.44 g/mol. The structure includes multiple functional groups that contribute to its inhibitory action against cyclooxygenase-2.
The three-dimensional conformation of Cox-2-IN-11 allows it to fit into the active site of cyclooxygenase-2, which is larger than that of cyclooxygenase-1 due to specific amino acid differences . This structural variation is crucial for the selective inhibition observed with Cox-2-IN-11.
Cox-2-IN-11 undergoes various chemical reactions that are essential for its activity as an inhibitor. The primary reaction involves binding to the active site of cyclooxygenase-2, where it competes with arachidonic acid, the natural substrate for this enzyme. This competitive inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.
In vitro studies have demonstrated that Cox-2-IN-11 exhibits an IC50 value (the concentration required to inhibit 50% of enzyme activity) of approximately 0.039 μM, indicating strong potency as a selective inhibitor .
The mechanism by which Cox-2-IN-11 exerts its effects involves several key steps:
This selective inhibition minimizes side effects commonly associated with non-selective NSAIDs.
Cox-2-IN-11 exhibits several notable physical and chemical properties:
While specific data on boiling point or melting point are not available, understanding these properties can aid in predicting behavior during synthesis and application .
Cox-2-IN-11 has significant potential in scientific research and clinical applications:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2